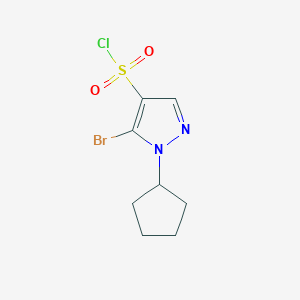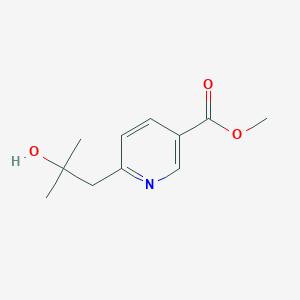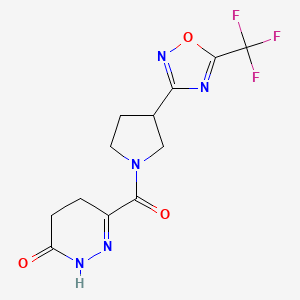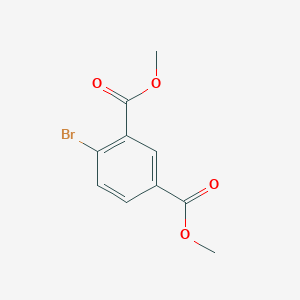
N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-fluorophenyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide, also known as FTO inhibitor, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential therapeutic applications. FTO inhibitor is a potent inhibitor of the fat mass and obesity-associated (FTO) protein, which is involved in the regulation of energy homeostasis and obesity.
Aplicaciones Científicas De Investigación
Orexin Receptor Antagonism and Compulsive Behavior
Research indicates that compounds targeting orexin receptors, similar in structural consideration to the compound , can significantly impact behaviors related to stress, arousal, and compulsive food consumption. For instance, compounds like SB-649868 have shown potential in reducing binge eating in animal models by selectively targeting orexin receptors, suggesting a role in managing eating disorders and possibly other compulsive behaviors (Piccoli et al., 2012).
Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of complex compounds is crucial for their application in scientific research. Studies on compounds like LY654322, which shares structural similarities, have revealed insights into metabolic pathways, identifying unusual metabolites and their formation processes, which could be critical for drug design and development (Borel et al., 2011).
Neurokinin-1 Receptor Antagonism
Compounds acting as antagonists to neurokinin-1 receptors, with structural elements similar to the compound of interest, have been studied for their potential in various therapeutic applications, including the management of emesis and depression. Such research could inform the development of treatments for neurological or psychiatric disorders (Harrison et al., 2001).
Chemosensors for Metal Ions
The development of chemosensors for detecting metal ions in living cells and aqueous solutions is another area of interest. Compounds with specific structural features can exhibit significant changes in fluorescence upon binding to metal ions like Zn2+, offering applications in environmental monitoring and bioimaging (Park et al., 2015).
Antioxidant Properties and Neuroprotection
Research into the antioxidant properties of compounds and their neuroprotective effects, especially in models of neurodegenerative diseases, is another promising area. Compounds that can mitigate oxidative stress-induced cytotoxicity, similar to mangiferin's action against MPP+ toxicity, could be valuable in developing therapies for conditions like Parkinson's disease (Amazzal et al., 2007).
Propiedades
IUPAC Name |
N'-(3-fluorophenyl)-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FN3O4S/c1-14-7-9-18(10-8-14)29(27,28)24-11-3-6-17(24)13-22-19(25)20(26)23-16-5-2-4-15(21)12-16/h2,4-5,7-10,12,17H,3,6,11,13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJRSJRNGQCIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-[3-(4-Bromobenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-yl]-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2664540.png)

![2-iodo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2664543.png)
![N-(4-fluorophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2664544.png)

![4-(2-(7-(4-ethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2664546.png)


![Ethyl 7-iodo-2,3-dihydropyrazolo[5,1-b][1,3]oxazole-6-carboxylate](/img/structure/B2664553.png)

![6-(4-Ethoxyphenyl)-2-(2-methoxyethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2664555.png)


